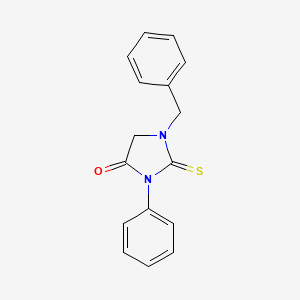

1-Benzyl-3-phenyl-2-sulfanylideneimidazolidin-4-one

Description

Properties

IUPAC Name |

1-benzyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c19-15-12-17(11-13-7-3-1-4-8-13)16(20)18(15)14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFGLXRZOVJKBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)N1CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20281798 | |

| Record name | 1-Benzyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83515-66-6 | |

| Record name | NSC23084 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Benzyl-3-phenyl-2-sulfanylideneimidazolidin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another approach involves the reaction of internal alkynes with iodine in dimethyl sulfoxide (DMSO), followed by reaction with an aldehyde and ammonium acetate . Industrial production methods may vary, but they generally involve similar principles of cyclization and functional group compatibility.

Chemical Reactions Analysis

1-Benzyl-3-phenyl-2-sulfanylideneimidazolidin-4-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

1-Benzyl-3-phenyl-2-sulfanylideneimidazolidin-4-one serves as a building block for synthesizing more complex molecules. It can undergo various organic reactions, including:

- Electrophilic substitution involving its aromatic groups.

- Nucleophilic substitution , particularly on the sulfanylidene group.

These properties make it valuable in developing new compounds with tailored functionalities.

Biology

This compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties. Research indicates its ability to inhibit specific enzymes, which is critical for its therapeutic applications. For instance:

- A study demonstrated that derivatives of imidazolidinones exhibit significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Medicine

Ongoing research is exploring its potential as a therapeutic agent . The compound's mechanism of action involves interactions with various biological targets:

- It may act as an enzyme inhibitor by binding to active sites on enzymes, thereby blocking their function.

- Its antimicrobial properties make it a candidate for treating infections caused by antibiotic-resistant bacteria .

Antimicrobial Activity

A notable study investigated the antimicrobial effects of this compound derivatives against various pathogens. The results indicated that certain derivatives exhibited high inhibition potency against S. aureus and other bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using serial dilution methods, showcasing the compound's potential in combating resistant strains .

Structure–Activity Relationship (SAR)

Another research effort focused on the SAR of 5-(4-Aminobutyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one derivatives. The study revealed that modifications to the phenyl substituent significantly affected biological activity, highlighting the importance of structural variations in enhancing efficacy .

Data Tables

Mechanism of Action

The mechanism by which 1-Benzyl-3-phenyl-2-sulfanylideneimidazolidin-4-one exerts its effects involves interactions with various molecular targets. The sulfanylidene group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the benzyl and phenyl groups may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s bioactivity. The exact pathways involved are still under investigation, but these interactions are believed to contribute to its antimicrobial and antifungal properties.

Comparison with Similar Compounds

Research Findings and Implications

Anti-Trypanosomal Activity: The target compound (16) demonstrates moderate activity (IC₅₀ ~10 µM) against T. brucei, while chlorinated derivatives (e.g., Compound 15) show enhanced potency (IC₅₀ ~5 µM) due to stronger hydrophobic interactions with parasite enzymes .

SAR Trends: 3-Position modifications dominate activity profiles, with para-substituted electron-withdrawing groups (Cl, NO₂) outperforming meta-substituted analogs . 1-Benzyl group is essential for maintaining compound stability in serum; replacement with aliphatic chains (e.g., Compound 39) reduces efficacy by >50% .

Biological Activity

1-Benzyl-3-phenyl-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound belonging to the class of imidazolidinones, characterized by its unique structural features that include a benzyl group, a phenyl group, and a sulfanylidene moiety. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and enzyme-inhibitory properties.

The molecular formula of this compound is . The synthesis typically involves multi-step organic reactions, often starting from commercially available precursors. Common methods include the cyclization of amido-nitriles in the presence of nickel catalysts under mild conditions, which allows for the incorporation of various functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfanylidene group can interact with thiol-containing enzymes, potentially inhibiting their activity. This mechanism may lead to significant biological effects depending on the specific enzyme targeted .

- Hydrophobic Interactions : The presence of benzyl and phenyl groups may enhance binding to hydrophobic pockets in proteins, further contributing to its bioactivity.

Antimicrobial Properties

Research has shown that this compound exhibits noteworthy antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Observed |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Positive |

| Escherichia coli | 64 µg/mL | Positive |

| Klebsiella pneumoniae | 128 µg/mL | Weak |

| Bacillus subtilis | 16 µg/mL | Positive |

These findings indicate that the compound has potential as an antimicrobial agent, particularly against certain Gram-positive bacteria .

Case Studies

- Study on Perforin Inhibition : A study investigating a series of thioxoimidazolidinones found that compounds similar to this compound exhibited inhibitory activity against perforin, a pore-forming protein expressed in lymphocytes. This suggests potential applications in modulating immune responses .

- Antibacterial Evaluation : Another research effort focused on synthesizing and evaluating various imidazole derivatives, including those related to this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative strains, reinforcing the compound's therapeutic potential .

Q & A

Basic Question

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., benzyl and phenyl groups). The thione (C=S) group can be inferred from deshielded carbon signals near δ 180–200 ppm .

- IR spectroscopy : A strong absorption band at ~1200–1250 cm⁻¹ corresponds to the C=S stretch .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- HPLC : Reverse-phase methods (C18 columns, acetonitrile/water gradients) assess purity and detect impurities.

How can researchers address discrepancies between theoretical and observed spectroscopic data for this compound?

Advanced Question

Discrepancies (e.g., unexpected NMR splitting or IR shifts) may arise from tautomerism, solvent effects, or crystal packing. Strategies include:

- Cross-validation : Compare X-ray crystallographic data (e.g., bond lengths for C=S) with spectroscopic results .

- Computational modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and IR vibrations, identifying deviations caused by dynamic equilibria (e.g., thione ↔ thiol tautomerism) .

- Variable-temperature NMR : Probe temperature-dependent tautomeric shifts .

What crystallographic challenges are anticipated in determining the solid-state structure of this compound, and what refinement strategies are recommended?

Advanced Question

Challenges include:

- Disorder in flexible groups : The benzyl or phenyl substituents may exhibit rotational disorder. Partial occupancy modeling in SHELXL is advised .

- Twinning : Common in imidazolidinone derivatives. Use TWIN laws in SHELXL or integrate the PLATON TWINABS tool for data correction .

- Weak diffraction : Optimize crystal growth via slow evaporation in mixed solvents (e.g., CHCl₃/hexane).

Q. Refinement workflow :

Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) for small crystals.

Structure solution: SHELXT for space group determination and initial phase estimation .

Refinement: SHELXL with Hirshfeld atom refinement (HAR) for accurate H-atom positioning .

What mechanistic insights can be gained from studying the reactivity of the sulfanylidene group under various reaction conditions?

Advanced Question

The C=S group participates in nucleophilic additions, cycloadditions, and redox reactions:

- Thiol-thione tautomerism : Investigated via UV-Vis spectroscopy under acidic/basic conditions. The thiol form may act as a hydrogen-bond donor in catalytic systems .

- Oxidation : Reaction with H₂O₂ forms sulfoxide derivatives, monitored by TLC and ¹H NMR.

- Coordination chemistry : The sulfur atom binds transition metals (e.g., Cu²⁺), studied via X-ray crystallography and ESR spectroscopy .

How does the conformational flexibility of the imidazolidinone ring influence intermolecular interactions in crystal packing?

Advanced Question

The five-membered ring adopts an envelope conformation, with the sulfanylidene group out of plane. This flexibility affects:

- Hydrogen bonding : The thione sulfur may form S···H-C interactions with adjacent aromatic protons, stabilizing layered packing .

- π-π stacking : Phenyl groups from adjacent molecules align face-to-face (3.5–4.0 Å spacing), observed in related structures .

- Van der Waals interactions : Bulky substituents (e.g., benzyl) introduce steric hindrance, reducing packing efficiency .

What advanced computational methods are suitable for predicting the electronic properties and stability of this compound?

Advanced Question

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier orbitals (HOMO-LUMO gap) and electrostatic potential maps, correlating with reactivity .

- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO to study aggregation behavior.

- Docking studies : Screen for potential biological targets (e.g., enzyme active sites) using AutoDock Vina .

How can researchers quantify the tautomeric equilibrium between thione and thiol forms in solution?

Advanced Question

- ¹H NMR integration : Compare peak areas for thione (C=S) and thiol (S-H) protons. Note: Thiol protons (δ 3–5 ppm) may overlap with other signals .

- UV-Vis spectroscopy : Monitor absorbance shifts (λ ~250–300 nm) during pH titration.

- Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes associated with tautomerism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.